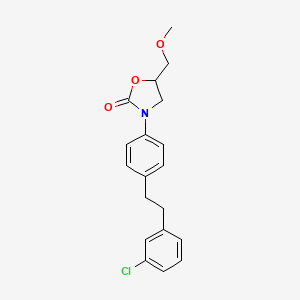
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-vinyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and a vinyl group attached to the ring. Oxazolidinones are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in stereoselective transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-vinyloxazolidin-2-one can be achieved through several methods:
Cyclization of Amino Alcohols: One common method involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of 3-phenyl-2-amino-1-propanol with an appropriate carbonyl compound under acidic or basic conditions can yield the desired oxazolidinone.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between urea and ethanolamine derivatives.
Palladium-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.
Industrial Production Methods
Industrial production of oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, often involves scalable methods such as:
Batch Reactors: Utilizing batch reactors for the cyclization of amino alcohols with carbonyl compounds.
Continuous Flow Reactors: Employing continuous flow reactors for microwave-assisted synthesis, which allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-Phenyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include epoxides, amino alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Phenyl-5-vinyloxazolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Phenyl-5-vinyloxazolidin-2-one involves its interaction with molecular targets and pathways:
Chiral Auxiliary: As a chiral auxiliary, it facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Antibacterial Activity: Oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
3-Phenyl-5-vinyloxazolidin-2-one is unique due to its specific substituents (phenyl and vinyl groups), which impart distinct chemical reactivity and potential applications compared to other oxazolidinones. Its versatility as a chiral auxiliary and its potential antibacterial activity make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
69974-30-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
5-ethenyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChIキー |
QPFRIIUKUCXUMQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1CN(C(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


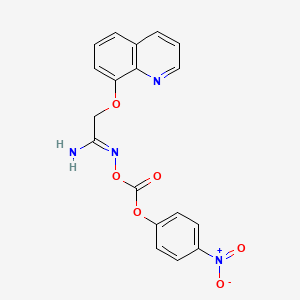
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
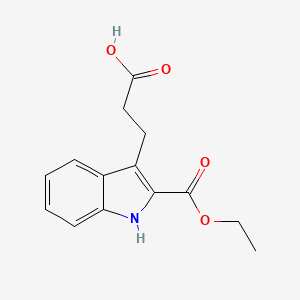
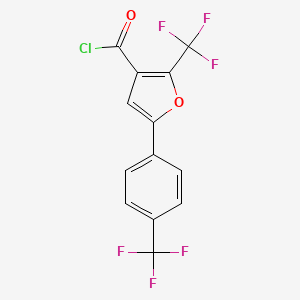
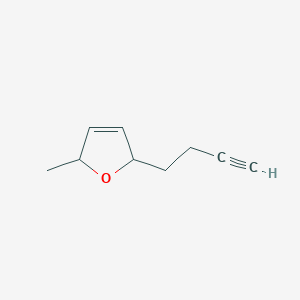
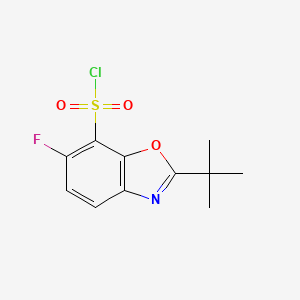
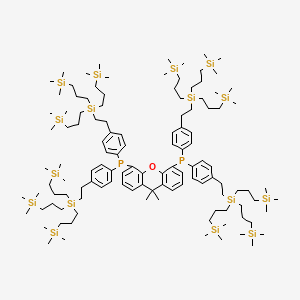
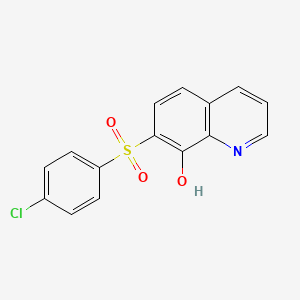
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
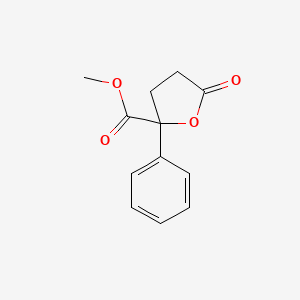
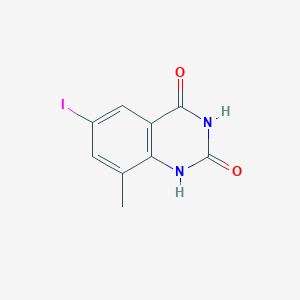
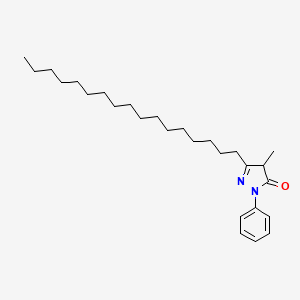
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
